molecular formula C12H14O4 B119311 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- CAS No. 146827-11-4

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-

Cat. No.: B119311
CAS No.: 146827-11-4
M. Wt: 222.24 g/mol
InChI Key: TYEJHZHKEZIBED-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- is an organic compound with the molecular formula C11H12O4 It is a derivative of indanone, characterized by the presence of methoxy and methoxymethoxy groups attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methoxy-1-indanone.

    Methoxymethoxylation: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups replacing methoxy or methoxymethoxy groups.

Scientific Research Applications

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-indanone: A precursor in the synthesis of 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-.

    6-Methoxy-1-indanone: Another methoxy-substituted indanone with different substitution patterns.

    5,6-Dimethoxy-1-indanone: Contains two methoxy groups on the indanone core.

Uniqueness

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- is unique due to the presence of both methoxy and methoxymethoxy groups, which impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-methoxy-6-(methoxymethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-7-16-12-6-9-8(3-4-10(9)13)5-11(12)15-2/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEJHZHKEZIBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C2CCC(=O)C2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597466
Record name 5-Methoxy-6-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146827-11-4
Record name 5-Methoxy-6-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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